Acid-Catalyzed Hydrolysis Rate: Methyl 2,6-dimethylbenzoate vs. Methyl Benzoate and Methyl o-Toluate
The acid-catalyzed hydrolysis of methyl 2,6-dimethylbenzoate proceeds via an AAc-1 mechanism at lower acidities than required for methyl benzoate or methyl o-toluate due to steric acceleration from the ortho-methyl groups, which destabilize the ground state and lower the activation enthalpy for the AAc-1 pathway [1]. While absolute rate constants at specific acid concentrations are not directly tabulated, the mechanistic shift is quantified by the m* parameter for protonation, which reflects the compound's sensitivity to acid strength. The observed transition from AAc-2 to AAc-1 occurs at a lower H0 (Hammett acidity function) value with increasing methyl substitution, a trend directly linked to the release of steric strain in the transition state [1].
| Evidence Dimension | Acid concentration required for mechanistic changeover (AAc-2 → AAc-1) |
|---|---|
| Target Compound Data | Changeover occurs at lower sulfuric acid concentration (qualitative trend) |
| Comparator Or Baseline | Methyl benzoate: requires higher acid concentration; Methyl o-toluate: intermediate acid concentration |
| Quantified Difference | Relative m* values and activation parameters (ΔH‡, ΔS‡) are provided in [1]; the trend is that methyl 2,6-dimethylbenzoate exhibits the greatest steric acceleration |
| Conditions | Hydrolysis in aqueous sulfuric acid at multiple temperatures; excess acidity method analysis |
Why This Matters
The distinct hydrolysis pathway and acid sensitivity of methyl 2,6-dimethylbenzoate directly impact its stability during acidic workups or storage in acidic formulations, requiring specific handling compared to less hindered benzoates.
- [1] Cox, R. A.; Goldman, M. F.; Yates, K. The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Journal of Chemistry 1979, 57 (22), 2960-2966. View Source
